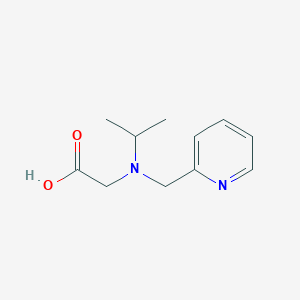
(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid is an organic compound that features a pyridine ring substituted with an isopropyl group and an amino-acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes alkylation with isopropyl halide in the presence of a base to form isopropyl-pyridine.
Introduction of the Amino Group: The isopropyl-pyridine is then reacted with formaldehyde and a secondary amine to introduce the amino group, forming isopropyl-pyridin-2-ylmethyl-amine.
Carboxylation: The final step involves the carboxylation of the amine derivative using chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
科学研究应用
(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridin-2-ylmethylamine: Lacks the isopropyl and acetic acid moieties.
Isopropyl-pyridine: Lacks the amino and acetic acid moieties.
Amino-acetic acid: Lacks the pyridine and isopropyl groups.
Uniqueness
(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from its simpler analogs.
生物活性
(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article examines its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features an isopropyl group attached to a pyridine ring, which is further linked to a methyl amino-acetic acid moiety. This unique configuration is hypothesized to influence its interaction with biological targets, particularly in enzyme modulation and receptor binding.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The exact mechanism remains under investigation but is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that govern cell behavior.
Anticancer Potential
Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays showed significant reductions in cell viability in cultures treated with the compound.
Enzyme Interaction Studies
The compound has been utilized in studies focusing on enzyme interactions, demonstrating potential as a selective inhibitor of certain metabolic enzymes.
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent reduction in viability. The study highlighted the compound's potential as a therapeutic agent against resistant cancer types.
- In Vivo Efficacy : In animal models, the administration of the compound resulted in significant tumor regression compared to control groups, suggesting its efficacy in vivo. This study also monitored side effects and found them minimal at therapeutic doses.
属性
IUPAC Name |
2-[propan-2-yl(pyridin-2-ylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRZVTRUVPDQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














